

# Application Note: Quantitative Analysis of Tilbroquinol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Tilbroquinol	
Cat. No.:	B1681315	Get Quote

#### **Abstract**

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of **Tilbroquinol**. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing excellent linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of **Tilbroquinol** in bulk drug substances and pharmaceutical formulations.

#### Introduction

**Tilbroquinol** (7-bromo-5-methyl-8-quinolinol) is an antiseptic and amoebicide. Accurate and precise quantification of **Tilbroquinol** is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds. This application note presents a detailed protocol for the determination of **Tilbroquinol** using a stability-indicating HPLC method, based on established methods for structurally related halogenated 8-hydroxyquinolines.

# **Experimental**Instrumentation and Chromatographic Conditions



A standard HPLC system equipped with a UV detector is required. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	10 minutes

## **Preparation of Solutions**

Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45  $\mu$ m membrane filter. Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 40:60 ratio and degas prior to use.

Standard Stock Solution (100  $\mu$ g/mL): Accurately weigh 10 mg of **Tilbroquinol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20  $\mu$ g/mL.

Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of **Tilbroquinol** and prepare a 100 µg/mL solution in the mobile phase. For



formulated products, a suitable extraction method should be developed and validated to ensure complete extraction of **Tilbroquinol** without interference from excipients.

# **Method Validation Summary**

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized in the following tables.

Table 2: Linearity Data

Concentration Range (µg/mL)	Correlation Coefficient (r²)
1 - 20	> 0.999

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)	Measured Concentration (μg/mL)	Recovery (%)
5	4.95	99.0
10	10.05	100.5
15	14.85	99.0

Table 4: Precision Data

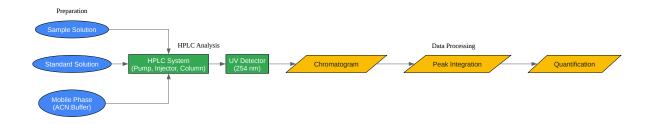
Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)
10	< 1.0	< 2.0

Table 5: LOD and LOQ



Parameter	Value (μg/mL)
Limit of Detection (LOD)	~0.1
Limit of Quantification (LOQ)	~0.3

# **Experimental Workflow Diagram**



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Caption: Experimental workflow for the HPLC quantification of **Tilbroquinol**.

# Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key parameters in the HPLC method development and validation process.



#### Method Development

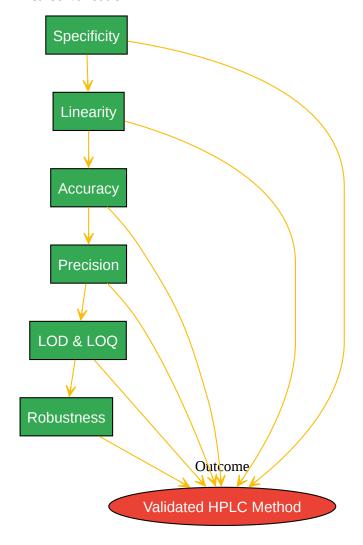
Column Selection (C18)



Detection (UV @ 254 nm)

Flow Rate (1.0 mL/min)

#### Method Validation



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Caption: Logical flow of HPLC method development and validation.



### Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of **Tilbroquinol**. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for routine quality control analysis of **Tilbroquinol** in the pharmaceutical industry. The provided diagrams and tables offer a clear and concise overview of the experimental protocol and validation results.

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